molecular formula C9H7ClN2O2 B1445815 Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1402911-36-7

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1445815
CAS No.: 1402911-36-7
M. Wt: 210.62 g/mol
InChI Key: DMIMPNDUQAKQAW-UHFFFAOYSA-N
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Description

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for drug discovery and development.

Biochemical Analysis

Biochemical Properties

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . It also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can activate transcription factors by binding to their regulatory domains, leading to changes in gene expression . These molecular interactions ultimately result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in transient activation of signaling pathways and gene expression changes, while long-term exposure can lead to sustained alterations in cellular metabolism and function . In in vitro studies, prolonged exposure to this compound has been associated with increased oxidative stress and cellular senescence .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can enhance cellular function by modulating signaling pathways and gene expression . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where doses above a certain level result in significant adverse effects on cellular and tissue function. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The chlorination and esterification steps are then carried out to introduce the chloro and methyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • Imidazo[1,2-a]pyridine-3-carboxylate derivatives

Uniqueness

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ester groups make it a versatile intermediate for further functionalization and drug development .

Properties

IUPAC Name

methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIMPNDUQAKQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of methyl 2-amino-6-chloro-3-pyridinecarboxylate (2 g, 10.72 mmol) and sodium bicarbonate (900 mg, 10.72 mmol) in a mixture of methanol (40 mL) and water (20 mL) was added chloroacetaldehyde (50% wt. solution in water, 2.9 mL, 22.51 mmol). The resultant mixture was heated at reflux for 5 hours when more chloroacetaldehyde (50% wt. solution in water, 1.45 mL, 11.25 mmol) was added and heating at reflux continued for 16 hours. The majority of the solvent was then removed in vacuo and the residue was partitioned between ethyl acetate (150 mL) and saturated aqueous sodium bicarbonate (150 mL). The organic phase was separated and the aqueous phase was back extracted with ethyl acetate (150 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was dissolved in DCM and purified on a silica cartridge (100 g) using a 0-100% ethyl acetate-cyclohexane+0-20% methanol gradient over 60 mins. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a yellow solid (1.32 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.45 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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